Product packaging for C.I. Acid violet 74(Cat. No.:CAS No. 12220-55-2)

C.I. Acid violet 74

Cat. No.: B1171898
CAS No.: 12220-55-2
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Description

C.I. Acid Violet 74 (CAS 12220-55-2) is a synthetic dye provided as a high-purity chemical reagent for research applications. As an acid dye, its primary research value lies in the coloration of protein-based fibers like wool and silk, as well as synthetic polyamides, where it exhibits good leveling properties. Researchers also utilize this dye in material science for coloring diverse substrates and in the development of specialized inks and coatings. In laboratory settings, this compound serves as a model compound in environmental science studies, particularly in the development and efficiency testing of novel wastewater treatment methods, such as advanced oxidation processes, for the degradation of complex dye molecules in industrial effluents . This product is intended for use in controlled laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

CAS No.

12220-55-2

Molecular Formula

C28H24N4Na2O8S3

Synonyms

C.I. Acid violet 74

Origin of Product

United States

Synthesis and Derivatization Methodologies

Established Synthetic Routes for C.I. Acid Violet 74 and Analogues

The production of acid dyes is a mature field with well-documented pathways for industrial and laboratory settings. These methods are designed to build complex aromatic structures and then functionalize them to achieve the desired color and application properties.

Overview of Industrial Synthesis Pathways

Industrial synthesis focuses on cost-effectiveness, scalability, and yield. The pathways differ significantly depending on the core chromophore of the dye.

Triarylmethane Analogues: The cornerstone of triarylmethane dye synthesis is the formation of a colorless "leuco" base, which is subsequently oxidized to form the colored dye. sci-hub.st The process typically involves the condensation of aromatic aldehydes with N-alkylanilines in an acidic medium. The resulting leuco compound is then oxidized using agents like manganese dioxide (MnO₂) or lead dioxide (PbO₂). nih.govgoogle.com A final treatment with acid generates the stable, colored cationic dye. sci-hub.st

Anthraquinone (B42736) Analogues: For violet dyes derived from anthraquinone, a common starting material is 1-amino-4-bromoanthraquinone-2-sulfonic acid, often called bromamine (B89241) acid. evitachem.com This intermediate undergoes a copper-catalyzed condensation reaction (an Ullmann condensation) with an aromatic amine. Subsequent chemical steps, such as sulfonation, are performed to introduce additional water-solubilizing groups and fine-tune the shade. evitachem.com

Azo Analogues: Azo dyes are characterized by the R-N=N-R' functional group. Their synthesis involves two main steps: diazotization and coupling. For a compound like C.I. Acid Violet 54 (CAS 11097-74-8), an aromatic amine such as 2,4-Bis(o-tolyloxy)benzenamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to form a diazonium salt. worlddyevariety.comechemi.com This reactive intermediate is then coupled with a suitable coupling component, like 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), to form the final azo chromophore. worlddyevariety.comechemi.com Further reactions, such as acylation, may follow to complete the structure. worlddyevariety.com

Table 1: Comparison of Industrial Synthesis Pathways for Acid Violet Dye Analogues

Dye Class Key Reaction Steps Common Starting Materials Key Intermediates

| Triarylmethane | 1. Condensation 2. Oxidation | Aromatic aldehydes, N-alkylanilines | Leuco base, Carbinol base | | Anthraquinone | 1. Ullmann Condensation 2. Sulfonation | Bromamine acid, Aromatic amines | 1-amino-4-arylaminoanthraquinone derivatives | | Azo | 1. Diazotization 2. Azo Coupling | Aromatic amines, Naphtholsulfonic acids (e.g., H-acid) | Diazonium salt |

Laboratory-Scale Preparation and Purification Techniques

In a laboratory setting, synthesis often mirrors industrial routes but with a greater emphasis on purity and structural confirmation. Friedel-Crafts type reactions can be employed for triarylmethane synthesis, using Lewis acid catalysts to promote the alkylation of aromatic rings. beilstein-journals.org

The purification of the resulting crude dye is critical. Common laboratory and industrial techniques include:

Salting Out: The solubility of the anionic dye is reduced by adding a high concentration of an electrolyte (like sodium chloride), causing it to precipitate from the aqueous solution. sci-hub.stgoogle.com

Recrystallization: This classic technique involves dissolving the solid dye in a suitable hot solvent and allowing it to cool, whereupon the purified dye crystallizes out, leaving impurities in the solution. wpmucdn.com

Membrane Filtration: Techniques like reverse osmosis and ultrafiltration are used to separate the dye molecules from inorganic salts and smaller organic impurities based on size. google.com

Chromatography: For high-purity applications, chromatographic methods are used. High-performance liquid chromatography (HPLC) is particularly effective for separating complex mixtures of dyes and their isomers. upce.cz

Advanced Synthetic Strategies for this compound

Modern chemical synthesis aims to improve efficiency, reduce environmental impact, and enhance product quality through innovative approaches.

Green Chemistry Approaches in Dye Synthesis

The principles of green chemistry are increasingly being applied to dye manufacturing to minimize hazardous waste and energy consumption.

Aqueous Media: Replacing organic solvents with water is a primary goal. The synthesis of triarylmethane dyes like Acid Blue 7 has been demonstrated in water, reducing reliance on volatile organic compounds (VOCs). nih.gov

Solvent-Free Reactions: Microwave-assisted synthesis under solvent-free conditions offers a significant advancement. rasayanjournal.co.in This method drastically reduces reaction times and eliminates the need for large volumes of solvents, as demonstrated in the synthesis of anthraquinone and triarylmethane derivatives. beilstein-journals.orgrasayanjournal.co.in

Bio-based Alternatives: Research is ongoing into using biological systems and renewable feedstocks. This includes the use of enzymes for specific transformations and the production of dye precursors or entire dye molecules in engineered microbes, which could represent a future path for anthraquinone dye production. journalajacr.comresearchgate.netanr.fr The use of natural extracts, such as grape seed extract, as stabilizing agents in the synthesis of nanoparticles for dye degradation also highlights a green chemistry approach. rsc.org

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis is key to modern, efficient chemical synthesis, replacing older stoichiometric reagents that generated large amounts of waste.

Catalytic Oxidation: A major advancement in triarylmethane dye synthesis is the replacement of toxic heavy metal oxidants (like PbO₂ or dichromate) with catalytic systems. sci-hub.stnih.gov Highly effective methods use hydrogen peroxide or air as the ultimate oxidant in the presence of catalysts such as:

Phthalocyanine-like compounds (e.g., iron-phthalocyanine). google.com

Mixed metal systems, such as vanadium and molybdenum. google.com

Polyoxometalates, for instance, a CuO/Silicotungstic acid catalyst, which has been shown to be effective for the oxidation of a leuco acid to Acid Blue 7 in water. nih.gov

Palladium-Catalyzed Cross-Coupling: Modern organic chemistry offers new ways to construct the core dye structures. Palladium-catalyzed Suzuki-Miyaura reactions, for example, can be used to form the C-C bonds necessary for the triarylmethane skeleton from diarylmethyl esters and aryl boronic acids. nih.gov

Lewis Acid Catalysis: For the initial condensation step in triarylmethane synthesis, efficient Lewis acid catalysts like antimony trichloride (B1173362) (SbCl₃) can be used under solvent-free conditions to activate the aldehyde component. beilstein-journals.org

Table 2: Examples of Advanced Catalytic Methods in Dye Synthesis

Dye Class / Reaction Catalyst Oxidant / Reagents Advantages
Triarylmethane / Oxidation CuO / Silicotungstic Acid Hydrogen Peroxide Avoids toxic heavy metals, uses water as solvent. nih.gov
Triarylmethane / Oxidation Iron-Phthalocyanine Hydrogen Peroxide / Air High yield (>95%), aqueous system. google.com
Triarylmethane / C-C Coupling Palladium Complex Diarylmethyl esters, Aryl boronic acids Mild conditions, broad substrate scope. nih.gov
Triarylmethane / Condensation Antimony Trichloride (SbCl₃) Aldehydes, N,N-dimethylaniline Solvent-free, high yield, operational simplicity. beilstein-journals.org

Structural Modifications and Derivative Chemistry of this compound

The chemical structure of a dye can be systematically modified to alter its properties, including color, solubility, and fastness. This derivatization chemistry is fundamental to creating a wide palette of colors from a few core structures.

The introduction of sulfonic acid (-SO₃H) groups is a defining modification for acid dyes. The sulfonation of a triarylmethane or anthraquinone backbone is crucial for imparting water solubility, which is necessary for the dyeing process from an aqueous bath. sci-hub.stbritannica.com The anionic sulfonate groups form ionic bonds with cationic sites on protein fibers like wool and silk.

The color, or hue, of the dye is determined by its chromophore and the presence of various electron-donating or electron-withdrawing substituents, known as auxochromes. sci-hub.st Modifying these groups on the aromatic rings allows for fine-tuning of the color across the spectrum. For triarylmethane dyes, changing the N-alkyl or N-aryl groups, or adding substituents like methyl or halogen groups to the phenyl rings, can shift the absorption maximum, resulting in colors ranging from red and violet to blue and green. sci-hub.stbritannica.com

Further derivatization can be performed for specific applications or analytical purposes. For instance, a redox-derivatization reaction can be used where a dye like Basic Violet 1 forms an ion-associate, a process useful in developing sensitive analytical methods. nih.gov

Design and Synthesis of Functionalized Derivatives

The creation of functionalized derivatives from a parent dye structure is a key strategy for developing new colorants with enhanced or specialized properties. While specific synthesis pathways for derivatives of this compound are not extensively detailed in public literature, general methodologies for modifying complex azo dyes are well-established. These approaches often involve introducing new functional groups to alter solubility, reactivity, and affinity for substrates. researchgate.net

Derivatization can be achieved through various chemical reactions that target specific sites on the dye molecule. researchgate.net For instance, the synthesis of novel derivatives can involve amide condensation reactions with amino acid esters or nucleophilic substitution reactions to introduce new moieties. mdpi.com The goal is to create a library of related compounds whose properties can be systematically evaluated.

Research on other complex organic molecules, such as maslinic acid, demonstrates common derivatization techniques that are applicable to dye synthesis. These include esterification, amidation, and the introduction of heterocyclic rings like triazoles through click chemistry. mdpi.com Studies on the related Acid Violet 3 have shown that substituting functional groups on the phenyl moiety can be used to tune the dye's electronic and absorptive properties. acs.org Such modifications, which range from adding simple alkyl groups to more complex cyclic structures, are designed to influence the molecule's interaction with light and its binding characteristics. mdpi.comacs.org

Table 1: Potential Strategies for Functionalization of Azo Dyes

Derivatization Strategy Target Functional Group Potential Outcome Reference
Amide Condensation Carboxylic Acid Introduce amino acid or amine moieties, altering biocompatibility or solubility. mdpi.com
Nucleophilic Substitution Halogenated Intermediate Attach various functional groups (e.g., azides, amines, thiols) for diverse properties. mdpi.com
Click Chemistry Alkyne or Azide Group Form stable triazole linkages, introducing heterocyclic structures. mdpi.com
Diazo Coupling Aromatic Amine Extend the chromophore system or link to other molecules. researchgate.net

These strategies allow for the rational design of derivatives with targeted improvements in performance, such as increased color fastness, altered shades, or better environmental compatibility.

Impact of Structural Changes on Dye Performance in Specific Applications

The performance of a dye is intrinsically linked to its molecular structure. Minor modifications to the chemical architecture of a dye like this compound can lead to significant changes in its color, stability, and interaction with substrates.

A key aspect of dye performance is its color, which is determined by the molecule's absorption spectrum. Research on derivatives of the related Acid Violet 3 has demonstrated that the electronic nature of substituents dramatically influences the absorption maximum (λmax). The introduction of electron-donating groups causes a bathochromic (red) shift in absorption, while electron-withdrawing groups lead to a hypsochromic (blue) shift. This allows for the fine-tuning of the dye's shade across a range of nearly 100 nm. acs.org

Table 2: Effect of Substituent Electronic Properties on Absorption Maximum of an Acid Violet 3 Analog

Substituent Hammett Parameter (σp) Absorption Maximum (λmax)
-N(CH₃)₂ -0.83 ~560 nm
-NH₂ -0.66 ~550 nm
-OH -0.37 ~525 nm
-H 0.00 ~500 nm
-Cl 0.23 ~480 nm
-CN 0.66 ~465 nm
-NO₂ 0.78 ~460 nm

Data derived from computational studies on Acid Violet 3 derivatives. acs.org

Beyond color, structural changes also affect the dye's stability and degradation. A study on the bioreduction of structurally related azo dyes by Clostridium paraputrificum found a direct correlation between the dye's structure and its rate of reduction. oup.com Dyes containing electron-withdrawing groups on the naphthyl ring were reduced much more rapidly than those with electron-donating groups. oup.com This suggests that the electron density of the azo bond is a critical factor in the dye's susceptibility to reductive cleavage, which has significant implications for its environmental persistence and performance in certain industrial processes. oup.com

Table 3: Bioreduction Rates of Structurally Related Azo Dyes

Dye Key Structural Difference (Substituent at position 8) Reduction Rate (nmoles/mg protein/h)
Desmethyl Acid Red 106 Desmethyl tosylamine (electron-withdrawing) 74
Acid Red 1 Acetamido (electron-withdrawing) 72
Chromotrope 2R Hydroxy (electron-donating) 24

Data from a study on the structure-activity relationship in azo dye bioreduction. oup.com

These findings underscore the principle that targeted structural modifications can be used to engineer dyes with specific performance characteristics, whether it be a precise color shade or enhanced biodegradability.

Formation of Metal-Complexed Derivatives

The formation of metal complexes is a widely used method to improve the properties of acid dyes, particularly their fastness to light, washing, and perspiration. sdc.org.ukredalyc.org These metal-complexed dyes, often based on chromium, cobalt, or iron, form stable coordination complexes with the dye molecule, which acts as a ligand. sdc.org.uk

The synthesis of these derivatives typically involves reacting one or two azo dye molecules with a transition metal ion. redalyc.orggoogle.com When two identical dye molecules coordinate to a single metal ion, a symmetrical 1:2 metal-dye complex is formed. google.com A patent for a dye formulation mentions this compound in a list of dyes suitable for use with nonsulfonated azo metal complex dyes, indicating its compatibility with such systems. google.com

The process of metallization can significantly alter the dye's properties. A study on the synthesis of new pyrazolone-based azo acid dyes and their subsequent complexation with iron (II) and copper (II) ions provides a clear example of these effects. redalyc.org The formation of the metal complex often results in a more robust molecule with enhanced stability.

Furthermore, metallization typically causes a shift in the dye's absorption spectrum. In the aforementioned study, complexing an orange dye (λmax 460 nm) with Fe(II) produced a Reddish Brown complex (λmax 480 nm), while complexing it with Cu(II) resulted in a Reddish Violet dye (λmax 500 nm). redalyc.org This bathochromic shift demonstrates that metal complexation is also a tool for modifying the color of the final product. The improved fastness properties of the metal-complexed dyes are attributed to the strong interaction between the metal in the complex and the substrate, such as leather proteins. redalyc.org

Table 4: UV-Vis Data of a Ligand Acid Dye and Its Metal Complexes

Compound Metal Ion Color λmax (nm)
Dye 6a (Ligand) None Orange 460
Dye 7a (Complex) Fe(II) Reddish Brown 480
Dye 7b (Complex) Cu(II) Reddish Violet 500

Data from a study on the synthesis and metallization of new acid dyes. redalyc.org

The formation of metal-complexed derivatives is therefore a critical strategy for producing high-performance dyes required for applications demanding superior durability and specific color profiles.

Environmental Remediation and Degradation Pathways of C.i. Acid Violet 74

Adsorption Processes for Effluent Treatment

Adsorption has been identified as a highly effective, economical, and straightforward process for the removal of dyes like C.I. Acid Violet 74 from industrial wastewater. eeer.org This method involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various low-cost and efficient adsorbents, including activated carbon, agricultural waste, clay, and zeolite, have been explored for this purpose. eeer.org The effectiveness of the adsorption process is contingent upon several factors, including the properties of the adsorbent, such as its surface area and surface chemistry, and the operational conditions of the treatment process. mdpi.com

Researchers have focused on developing and modifying various materials to enhance their adsorption capacity for this compound and other dyes.

Modified Nanozeolite : To improve the removal of anionic dyes like Acid Blue 74, nanozeolite surfaces have been modified using surfactants such as tween-60. pqprc.ir This modification increases the negative ion exchange capacity, leading to enhanced dye adsorption. pqprc.ir Characterization techniques like Brunauer-Emmett-Teller (BET) analysis are used to study the surface area and pore structure of these materials, while Dynamic Light Scattering (DLS) is employed to determine particle size. pqprc.ir

Fly Ash : Fly ash, a byproduct of coal combustion, is a low-cost adsorbent rich in oxides like SiO2, Al2O3, Fe2O3, and CaO, which contribute to its adsorption capabilities. eeer.org The physical and chemical characteristics of fly ash can be altered through treatments like ultrasonic cavitation. This process can increase the surface area and decrease particle size, thereby boosting adsorption capacity. eeer.org

Modified Metal-Organic Frameworks (MOFs) : MOF-5 has been modified using waste-derived siliceous materials like rice husk ash (RHA) to create effective adsorbents for this compound. researchgate.net The specific surface area of these modified MOFs is a key factor influencing their adsorption effectiveness. researchgate.net Fourier-transform infrared spectroscopy (FTIR) is used to confirm the successful formation of the MOF framework and the adsorption of the dye onto its surface. researchgate.net

Activated Carbon : Activated carbon is a widely recognized adsorbent due to its high degree of microporosity and large surface area. eeer.org It has proven effective in adsorbing Acid Violet dye from aqueous solutions. fibre2fashion.com The adsorption capacity of activated carbon is influenced by factors like its surface area, pore size distribution, and the presence of surface functional groups. nih.gov

Adsorption kinetics studies are crucial for understanding the rate and mechanism of the dye removal process. eeer.org These studies help determine the characteristics of the interaction between the adsorbate (dye) and the adsorbent. eeer.org

Different kinetic models are applied to experimental data to elucidate the adsorption mechanism. For the adsorption of Acid Blue 74 onto modified nanozeolite, the reaction kinetics were found to follow the pseudo-second-order model. pqprc.ir In contrast, the adsorption of C.I. Acid Violet 7 onto fly ash was well-described by the Lagergren's pseudo-first-order kinetic model, which showed high correlation coefficients (R² > 0.98). eeer.org The application of ultrasound in conjunction with fly ash was found to significantly reduce the contact time required for equilibrium, halving it compared to using fly ash alone. eeer.org

Kinetic Model Fitting for C.I. Acid Violet 7 Adsorption

AdsorbentKinetic ModelCorrelation Coefficient (R²)Reference
Modified Nanozeolite (for Acid Blue 74)Pseudo-second-orderNot Specified pqprc.ir
Fly AshLagergren's pseudo-first-order> 0.98 eeer.org
Fly Ash with UltrasoundLagergren's pseudo-first-order> 0.97 eeer.org

Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium. mdpi.com The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze this equilibrium. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. core.ac.uk

For the adsorption of Acid Blue 74 onto both nanozeolite and modified nanozeolite, the process was found to follow the Freundlich model. pqprc.ir Conversely, the adsorption of C.I. Acid Violet 7 onto fly ash, both with and without ultrasonic assistance, was best described by the Langmuir isotherm, which had a better fit (R² > 0.98) than the Freundlich isotherm (R² > 0.87). eeer.org The applicability of the Langmuir model was further supported by the separation factor (RL) values, which were between 0 and 1, indicating favorable adsorption. eeer.orgmdpi.com Similarly, studies on other acid dyes using polyamide nanofibers also showed that the Langmuir isotherm provided an excellent correlation for the experimental data. scispace.com

Applicability of Isotherm Models for Acid Violet Adsorption

AdsorbentDyeBest Fit Isotherm ModelCorrelation Coefficient (R²)Maximum Adsorption Capacity (qe)Reference
Modified NanozeoliteAcid Blue 74FreundlichNot SpecifiedNot Specified pqprc.ir
Fly AshAcid Violet 7Langmuir> 0.985.16 mg/g eeer.org
Fly Ash with UltrasoundAcid Violet 7Langmuir> 0.987.51 mg/g eeer.org
Purolite A520EAcid Violet 1LangmuirNot Specified835 mg/g mdpi.com
Lewatit S5428Acid Violet 1FreundlichNot SpecifiedNot Specified mdpi.com

The efficiency of an adsorbent is heavily dependent on its surface chemistry and physical pore structure. mdpi.com

Surface Chemistry : The chemical composition and functional groups on an adsorbent's surface play a critical role in the adsorption mechanism. nih.gov For instance, modifying the surface of nanozeolite with the surfactant tween-60 was shown to increase the adsorption of Acid Blue 74. pqprc.ir The presence of oxides such as SiO2, Al2O3, Fe2O3, and CaO in fly ash provides active sites for dye adsorption. eeer.org The pH of the solution also affects the surface charge of the adsorbent and the ionization of the dye, thereby influencing the electrostatic interactions between them. deswater.com

Pore Structure : The surface area and porosity of an adsorbent are crucial for its capacity to remove pollutants. nih.gov An increase in specific surface area and pore volume generally enhances the adsorption capacity. mdpi.com For example, the application of ultrasonic cavitation to fly ash increases its surface area and mass transfer rate, leading to a higher dye uptake capacity for C.I. Acid Violet 7. eeer.org While a large surface area is often desirable, studies on activated carbon fabrics have shown that an enhancement in adsorption performance can be achieved even with a reduction in surface area and pore volume, if the surface chemistry is favorably altered through oxidation to introduce oxygen-based functional groups. mdpi.com

To maximize the efficiency of dye removal, it is essential to optimize various operational parameters. These parameters include pH, temperature, initial dye concentration, adsorbent dosage, and contact time. nih.gov

pH : The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent and the speciation of the dye. For the removal of Acid Blue 74 with modified nanozeolite, the highest dye absorption was observed at a lower pH. pqprc.ir Studies on other acid violet dyes have also shown that acidic conditions are generally more favorable for adsorption on materials like activated carbon. fibre2fashion.com

Temperature : Temperature can influence the mobility of dye molecules and the adsorbent's structure. In the case of nanozeolite, a decrease in temperature led to higher dye absorption. pqprc.ir

Initial Dye Concentration : The initial concentration of the dye affects the adsorption capacity. For C.I. Acid Violet 7 removal using fly ash, the adsorption capacity increased with an increasing initial dye concentration. eeer.org However, for modified nanozeolite, lower concentrations resulted in higher absorption. pqprc.ir

Adsorbent Dose : The amount of adsorbent used is another key parameter. Increasing the adsorbent dose generally increases the percentage of dye removal due to the greater availability of active sites. deswater.com

Contact Time : The time required to reach equilibrium is an important factor for process design. For C.I. Acid Violet 7 adsorption on fly ash, equilibrium was reached within the first 60 minutes. eeer.org

A study using a Response Surface Method (RSM) with a Box-Behnken model (BBD) was conducted to determine the optimal conditions for the removal of Acid Blue 74 dye by nanozeolite, investigating parameters like pH, temperature, dye concentration, stirrer speed, and adsorbent dose. pqprc.ir

Optimized Parameters for Acid Violet Removal

AdsorbentDyeOptimal pHOptimal Temperature (°C)Optimal Contact Time (min)Reference
Modified NanozeoliteAcid Blue 74Decreasing pHDecreasing Temp.Not Specified pqprc.ir
Fly AshAcid Violet 7Not SpecifiedNot Specified60 eeer.org
Modified MOF-5Acid Violet 7950240 researchgate.net
Activated CarbonAcid VioletAcidicNot SpecifiedNot Specified fibre2fashion.com

The economic viability of an adsorption process is significantly enhanced if the adsorbent can be regenerated and reused for multiple cycles. researchgate.net Regeneration involves desorbing the adsorbed dye, which not only recovers the adsorbent for further use but also allows for the potential recovery of the dye. researchgate.net

Studies on fly ash for the removal of C.I. Acid Violet 7 have demonstrated its reusability. When used alone, the fly ash could be effectively reused for two consecutive cycles. eeer.org However, when combined with an ultrasound-assisted process, the reusability of the fly ash was extended to four consecutive cycles, after which the removal percentage remained constant. eeer.org This indicates that the regeneration process can be optimized to improve the longevity and cost-effectiveness of the adsorbent material. eeer.org Various chemical agents, including acids, bases, and organic solvents, are often used as eluents to regenerate dye-saturated adsorbents. researchgate.net

Mechanistic Studies of this compound Adsorption Kinetics

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals are powerful, non-selective oxidizing agents that can convert a wide range of organic contaminants into simpler, less toxic compounds, and ultimately into carbon dioxide, water, and inorganic ions. For recalcitrant dyes like this compound, AOPs offer an effective means of degradation where conventional treatment methods may fall short. Various AOPs, including photocatalysis, sonolysis, and Fenton-based processes, have been investigated for the remediation of this particular dye.

Photocatalytic Degradation Studies

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst and a light source (such as UV or visible light) to generate hydroxyl radicals. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn attack and degrade the dye molecules.

A variety of semiconductor materials have been explored for the photocatalytic degradation of this compound and similar azo dyes. The performance of these photocatalysts is typically evaluated based on the percentage of dye degradation achieved over a specific time under given experimental conditions.

Zinc oxide (ZnO) has been identified as a highly effective photocatalyst for the degradation of Acid Violet 7. Studies have shown that the UV/ZnO process can achieve higher degradation rates than the commonly used UV/TiO₂-P25 process at a pH of 9 nih.gov. The enhanced efficiency of ZnO is attributed to its high specific surface area, crystallinity, and optical properties aimspress.com.

To further improve photocatalytic activity, composite materials have been developed. For instance, an AgBr-ZnO composite was found to be more efficient than commercial ZnO for the mineralization of Acid Violet 7 at pH 12 under UV-A light nih.gov. Another study reported the use of a magnetic CoFe₂O₄–ZnS-Ag nanocomposite, which effectively degraded acid violet, acid blue, and methyl orange dyes within 120 minutes under UV irradiation . The magnetic nature of this composite also allows for easy separation and recovery after treatment . Nanosubstances like ZnO and metal sulfides are recognized for their excellent photocatalytic activity in breaking down various contaminants . Specifically, Zinc sulfide (ZnS) is considered an efficient photocatalyst for wastewater treatment due to its suitable band potential for oxidation-reduction reactions .

PhotocatalystExperimental ConditionsDegradation EfficiencyReference
ZnOUV irradiation, pH 9Higher than UV/TiO₂-P25 nih.gov
AgBr-ZnOUV-A light, pH 12More efficient than commercial ZnO nih.gov
CoFe₂O₄-ZnS-Ag NanocompositeUV irradiation, 120 minutesVanishing of absorption peaks

The degradation of this compound through photocatalysis involves a series of complex reactions initiated by the generation of reactive oxygen species. The primary mechanism involves the attack of highly reactive hydroxyl radicals (•OH) on the dye molecule. These radicals can break the chromophoric azo bond (-N=N-), leading to the decolorization of the solution, and can further oxidize the resulting aromatic intermediates into smaller organic molecules, and eventually to CO₂, H₂O, and inorganic ions.

The mineralization of Acid Violet 7 has been confirmed through Chemical Oxygen Demand (COD) measurements, which indicate the total amount of oxygen required to chemically oxidize the organic compounds in the water nih.govnih.gov. A decrease in COD confirms the breakdown of the dye into simpler, less complex substances nih.govnih.gov. The degradation process is often modeled using pseudo-first-order kinetics, following the Langmuir-Hinshelwood model nih.gov.

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters, including the pH of the solution, the amount of photocatalyst, and the initial concentration of the dye.

Effect of pH: The pH of the solution can affect the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. For the degradation of Acid Violet 7 using ZnO, a higher degradation rate was observed at pH 9 nih.gov. In another study, the maximum photocatalytic degradation of a different acid violet dye was achieved in a basic medium (pH 11) researchgate.net. This is often because at higher pH, the surface of catalysts like ZnO becomes more negatively charged, which can enhance the interaction with cationic parts of the dye molecule and also favors the formation of hydroxyl radicals scispace.com.

Effect of Initial Dye Concentration: The initial concentration of the dye also plays a crucial role. Generally, the degradation rate decreases as the initial dye concentration increases. At higher concentrations, more dye molecules are adsorbed on the surface of the photocatalyst, which can inhibit the penetration of light to the catalyst surface. Furthermore, the number of generated hydroxyl radicals may not be sufficient to degrade the higher number of dye molecules effectively nih.gov.

Operational ParameterEffect on Degradation EfficiencyReference
pHHigher degradation at alkaline pH (e.g., pH 9 for ZnO) nih.govresearchgate.net
Catalyst DosageIncreases up to an optimal point, then decreases researchgate.net
Initial Dye ConcentrationDecreases with increasing concentration nih.gov

Sonocatalytic and Sonochemical Degradation of this compound

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of hydroxyl radicals from the pyrolysis of water molecules. These radicals can then degrade organic pollutants like this compound.

The combination of ultrasound with a catalyst, known as sonocatalysis, can enhance the degradation efficiency. For instance, the degradation of dyes has been shown to improve significantly when ultrasound is combined with fly ash as an adsorbent eeer.org. The ultrasonic irradiation enhances the surface characteristics of the adsorbent, leading to a greater uptake of the dye eeer.org. In a study on the degradation of food dyes, including C.I. Acid Blue 74, the use of ultrasound (37 kHz) in the presence of ZnO and hydrogen peroxide resulted in a considerable removal of the dyes, with mineralization efficiency (COD reduction) of more than 76% researchgate.net.

Fenton and Photo-Fenton Processes for this compound Decomposition

The Fenton process is another powerful AOP that involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is typically carried out under acidic conditions. The photo-Fenton process is an enhancement of the Fenton process where UV or visible light is used to photochemically reduce Fe³⁺ ions back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

The electro-Fenton (EF) and photo-electro-Fenton (PEF) processes have been successfully applied for the mineralization of Acid Violet 7 scispace.comresearchgate.net. In these processes, H₂O₂ and Fe²⁺ are electrochemically generated in situ. Studies have shown that the PEF process, which combines the electro-Fenton process with UVA radiation, can significantly increase the mineralization of organic pollutants scispace.com. For Acid Violet 7, the apparent rate constant for degradation was found to be 1.7 times higher in the PEF process compared to the EF process scispace.com. Complete mineralization and decolorization of the dye solution were achieved using these electrochemical methods scispace.comresearchgate.net. In contrast, the classic Fenton and photo-Fenton reactions showed lower decolorization and mineralization efficiencies under similar conditions scispace.com.

ProcessExperimental ConditionsDecolorization/Mineralization EfficiencyReference
Electro-Fenton (EF)0.01 mM Fe²⁺, 250 mA, pH 3, 35°CAlmost complete decolorization (98%) after 60 min scispace.comresearchgate.net
Photo-Electro-Fenton (PEF)EF conditions + UVA radiationApparent rate constant 1.7 times higher than EF; almost 100% mineralization at 70 minutes scispace.comresearchgate.net
Classic Fenton0.1 mM Fe²⁺, 1.0 mM H₂O₂, pH 3, 35°CLess than 50% decolorization and ~20% TOC decay after 60 min scispace.com
Classic Photo-FentonFenton conditions + UVA radiationMild increase in decolorization and mineralization compared to classic Fenton scispace.com

Ozonation and Electrochemical Oxidation of this compound

Ozonation:

Electrochemical Oxidation:

Electrochemical oxidation is another AOP that has proven effective in the degradation of this compound. This technique employs electrodes to generate highly reactive hydroxyl radicals (•OH) that non-selectively attack and mineralize organic pollutants. The performance of thin-film boron-doped diamond (BDD) electrodes on silicon (Si/BDD) and niobium (Nb/BDD) substrates has been investigated for the electrooxidation of this azo dye. fapesp.brresearchgate.net

Complete decolorization of a 200 mg L⁻¹ solution of this compound was achieved in 120 minutes or less at current densities of 30 and 60 mA cm⁻². fapesp.brresearchgate.net While both electrode types demonstrated similar degradation efficiency, the Si/BDD electrode showed slightly better results. fapesp.brresearchgate.net However, the Nb/BDD electrode required lower energy, making it a potentially more efficient option for electrochemical oxidation processes. fapesp.br The degradation mechanism involves the cleavage of the azo group, leading to the formation of colorless intermediates such as carboxylic acids and small carbonyl species, which are eventually mineralized to CO₂. scispace.com

Ozonation Efficiency for a Similar Dye (Acid Violet 90)
ParameterValueEfficiencyTime
pH797.2%7.5 min
Ozone Dose0.375 g/L.h
Initial Concentration50 mg/L
Electrochemical Oxidation of this compound
ElectrodeCurrent Density (mA cm⁻²)Time for Complete Decolorization (min)Initial Concentration (mg L⁻¹)
Si/BDD30<120200
60<120
Nb/BDD30<120200
60<120

Hybrid AOP Systems for Enhanced this compound Degradation

Hybrid Advanced Oxidation Process (AOP) systems combine multiple oxidation techniques to enhance the degradation of recalcitrant compounds like this compound. These systems often exhibit synergistic effects, leading to higher degradation rates and more complete mineralization than individual processes.

One such hybrid system is the electro-Fenton (EF) process, which combines electrochemical treatment with the Fenton reaction. In the degradation of this compound, the EF process has demonstrated rapid decolorization, with over 80% color removal achieved within 30 minutes and almost complete decolorization (98%) after 60 minutes of electrolysis. scispace.com The mineralization, measured by the decay of Total Organic Carbon (TOC), is a slower process, with a TOC decay of over 40% after 70 minutes. scispace.com

The photo-electro-Fenton (PEF) process further enhances the EF system by introducing UVA irradiation. This addition significantly increases the mineralization of this compound, with more than 90% of the TOC removed after 70 minutes. scispace.com The irradiation promotes the photodecomposition of Fe(III) complexes with carboxylic acids generated during the process, leading to almost complete mineralization. scispace.comresearchgate.net

Another effective hybrid approach involves the use of hydrodynamic cavitation (HC) in combination with AOPs. For the degradation of C.I. Acid Violet 7, a similar azo dye, combining HC with the Fenton process has been shown to be a highly effective approach. researchgate.net The cavitation process, which involves the formation and collapse of microbubbles, generates highly reactive hydroxyl radicals (•OH) that attack and break down the complex dye molecules. researchgate.net The dye degradation in these systems typically follows first-order kinetics. researchgate.net

Degradation of this compound using Hybrid AOPs
ProcessParameterTime (min)Result
Electro-Fenton (EF)Decolorization60~98%
TOC Decay70>40%
Photo-Electro-Fenton (PEF)TOC Decay70>90%

Biological Treatment and Bioremediation of this compound

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of azo dyes like this compound is a crucial process for the bioremediation of textile effluents. This process typically involves a two-step mechanism. The initial step is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye and the formation of aromatic amines. This reductive step can occur under both anaerobic and aerobic conditions. The subsequent step involves the aerobic degradation of these aromatic amines, which are often more toxic than the parent dye molecule. mdpi.com

Several bacterial strains have been identified with the capability to degrade triphenylmethane dyes, a class to which some violet dyes belong. For instance, strains of Aspergillus fumigatus and Pseudomonas fluorescens have been shown to efficiently degrade crystal violet. nih.gov Co-cultivation of these fungal and bacterial strains can lead to a higher decolorization rate than monocultures. nih.gov Other identified bacterial strains capable of degrading crystal violet include Mycolicibacterium nivoides, Chryseobacterium sp., Agrobacterium rhizogenes, Pseudomonas crudilactis, and Pseudomonas koreensis. nih.gov

The enzymatic systems involved in the degradation of these dyes are diverse. Key enzymes include laccase, manganese peroxidase (MnP), lignin peroxidase (LiP), and NADH-DCIP reductase. nih.gov Laccase, a copper-containing polyphenol oxidoreductase, plays a significant role in the degradation of many aromatic compounds by catalyzing the oxidation of both phenolic and non-phenolic substances. nih.gov Azoreductases are also critical enzymes that catalyze the reductive cleavage of the azo bonds.

The degradation process results in the formation of simpler, less toxic compounds. For example, the degradation of crystal violet can yield intermediates such as 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, and benzaldehyde, which is further reduced to benzyl alcohol. nih.gov

Development of Bioreactor Systems for this compound Removal

Bioreactor systems are engineered environments that harness the metabolic activity of microorganisms to treat wastewater containing pollutants like this compound. An anoxic-aerobic sequential bioreactor is one such system that has proven effective for the degradation of azo dyes. This system creates distinct anoxic (oxygen-deficient) and aerobic (oxygen-rich) zones to facilitate the two-step degradation process of azo dyes. In the anoxic stage, the azo bonds are reductively cleaved, leading to decolorization. The subsequent aerobic stage is crucial for the degradation of the resulting aromatic amines. peerj.com

The efficiency of these bioreactors is influenced by several operational parameters. For the degradation of crystal violet by Enterobacter sp. CV-S1, the optimal conditions were found to be a dye concentration of 150 mg/l, an inoculum size of 10% (v/v), a temperature of 35°C, and a pH of 6.5. peerj.com At higher concentrations, the dye degradation rate can be significantly reduced due to the inhibition of cell division. peerj.com Temperature also plays a critical role, as it directly affects enzymatic activities. For instance, the maximum degradation of crystal violet by Enterobacter sp. CV-S1 was observed at 35°C, with a significant decrease in efficiency at both 30°C and 40°C. peerj.com

Environmental Fate and Transport Mechanisms in Aquatic Systems

The environmental fate and transport of this compound in aquatic systems are governed by a combination of physical, chemical, and biological processes. When released into water, this dye can persist and be transported over long distances. The complex aromatic structure of azo dyes makes them generally resistant to biodegradation under natural conditions.

Photodegradation Kinetics in Natural Waters

Photodegradation is a key mechanism for the transformation of dyes in natural waters. This process can occur through direct photolysis, where the dye molecule absorbs sunlight and undergoes transformation, or indirect photolysis, which is mediated by other substances present in the water, such as nitrate and humic acids. These substances can absorb light and produce highly reactive species, like hydroxyl radicals, which then degrade the dye.

The photodegradation of dyes often follows pseudo-first-order kinetics. chemmethod.comnih.gov In a study on the photodegradation of Acid Violet 90 using a photo-Fenton process, the degradation was found to be dependent on the concentration of the dye, FeSO₄, H₂O₂, and the pH of the solution. tsijournals.com The kinetics of degradation in dilute solutions followed first-order kinetics. tsijournals.com

The rate of photodegradation is influenced by various environmental factors. For instance, the presence of naturally occurring substances can significantly alter the degradation rate. In a study on the photolysis of azithromycin, the degradation was slowest in pure water, while the presence of nitrate or humic acids enhanced the degradation rate by factors of 5 and 16, respectively, highlighting the importance of indirect photolysis. nih.gov

Photodegradation of a Similar Dye (Acid Violet 90) using Photo-Fenton Process
ParameterOptimal Condition
Dye Concentration12.50 x 10⁻⁵ M
FeSO₄ Concentration3.33 x 10⁻⁵ M
H₂O₂ Volume1.0 mL
pH3.0

Biodegradation Rates and Metabolite Formation

The degradation of this compound has been demonstrated through advanced oxidation processes, which result in both decolorization and mineralization. Studies utilizing electro-Fenton (EF) and photo electro-Fenton (PEF) methods on aqueous solutions of the dye have provided specific data on its breakdown rates. scispace.comresearchgate.net

In the electro-Fenton process, a rapid decolorization of the dye solution is observed, with color removal exceeding 80% within 30 minutes and reaching almost 98% after 60 minutes of electrolysis. scispace.com However, the removal of total organic carbon (TOC), which represents the mineralization of the dye into simpler, non-colored compounds, occurs at a slower rate. After 30 minutes, while color is significantly reduced, TOC decay is only around 10%. scispace.com This indicates the formation of colorless intermediate by-products. scispace.com The mineralization current efficiency (MCE) for this process has been calculated at 81% for AV7. scispace.comresearchgate.net

The photo electro-Fenton process demonstrates an enhanced degradation rate. When the system is irradiated with UVA, color removal surpasses 95% in just 30 minutes. scispace.com More significantly, this method accelerates TOC decay, leading to almost 100% mineralization within 70 minutes. researchgate.net

The initial step in the degradation pathway is the cleavage of the azo group, which is responsible for the dye's color. scispace.com This results in the formation of colorless intermediates, which are then further oxidized. scispace.com Analysis via ion-exclusion chromatography has identified several of these intermediate metabolites, which are primarily short-chain carboxylic acids. The identified compounds include oxalic acid, oxamic acid, citric acid, and maleic acid. scispace.comresearchgate.net These intermediates are eventually converted to carbon dioxide, completing the mineralization process. scispace.com

Further research has identified other metabolites resulting from the azoreduction of AV7 by the bacterium Pseudomonas putida mt-2. researchgate.net Under static incubation conditions, this biodegradation leads to the formation of 4'-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid. researchgate.net

Degradation of this compound (250 mg L⁻¹) via Electro-Fenton Process scispace.com
Time (minutes)Color Removal (%)TOC Decay (%)
30>80%~10%
60~98%Not specified
70Not specified>40%

Adsorption and Desorption in Environmental Matrices

Adsorption is a key process for removing this compound from aqueous solutions, with various materials being investigated for their effectiveness. Fly ash, a waste by-product from thermal power plants, has been identified as a viable, low-cost adsorbent for this dye. eeer.org

Studies have shown that the adsorption capacity of fly ash for AV7 can be significantly enhanced through sono-assisted methods. In a standard batch process using fly ash alone, the adsorption capacity (qe) was found to be 5.10 mg g⁻¹ after a contact time of 60 minutes. eeer.orgeeer.org When the process is combined with ultrasound (US/FA), the adsorption capacity increases to 7.43 mg g⁻¹. eeer.orgeeer.orgresearchgate.net This enhancement is attributed to the ultrasonic cavitation changing the physical surface properties of the adsorbent. eeer.org

The efficiency of dye removal is also notably improved with the combined US/FA process. Within 60 minutes, the decolorization efficiency can reach 95%-99%, compared to 50%-56% using fly ash alone. eeer.org The contact time required to achieve equilibrium is also reduced by half in the sono-assisted process. eeer.orgeeer.org

Research into the reusability of the adsorbent indicates that fly ash can be effectively regenerated and reused. For the adsorption of AV7, spent fly ash can be reused for two consecutive cycles. eeer.orgeeer.org In the sono-assisted process, its viability extends to four consecutive cycles, highlighting a more sustainable application. eeer.orgeeer.org The adsorption kinetics for AV7 onto fly ash have been found to fit well with the Lagergren's first-order kinetic model. eeer.orgeeer.orgresearchgate.net

Desorption studies using a magnetic adsorbent composed of Manganese dioxide (MnO₂) and Iron(III) oxide (Fe₃O₄) have also been conducted. This research focused on the preconcentration of AV7 for quantification, indicating that the dye can be adsorbed onto and subsequently desorbed from this magnetic nanocomposite. researchgate.net

Adsorption of this compound Using Fly Ash eeer.orgeeer.org
Adsorption MethodAdsorbentContact Time (minutes)Adsorption Capacity (qe, mg g⁻¹)Removal Efficiency (%)
Standard BatchFly Ash605.1050-56%
Sono-assisted (US/FA)Fly Ash607.4395-99%

Analytical Methodologies for C.i. Acid Violet 74 Quantification and Characterization

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are fundamental in the analysis of C.I. Acid Violet 74, offering non-destructive and rapid means for both quantitative and qualitative assessment. These techniques rely on the interaction of electromagnetic radiation with the dye molecule.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a primary and widely accessible technique for determining the concentration of this compound in solutions. pro-analytics.netsci-hub.setechnologynetworks.com This method is based on the principle that the dye absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. mvpsvktcollege.ac.in The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law. pro-analytics.netsci-hub.se

To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. scispace.comscribd.com The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. mvpsvktcollege.ac.in The maximum absorbance (λmax) for this compound, also known as Indigo Carmine, is in the visible region, which accounts for its blue color. eeer.orgworlddyevariety.com For instance, in one study, the concentration of residual Acid Violet 7 was analyzed using a UV-Vis spectrophotometer at a maximum wavelength (λmax) of 520 nm. eeer.org The main components of a UV/VIS spectrophotometer include a light source (like a deuterium (B1214612) or tungsten lamp), a sample holder (cuvette), a device to separate wavelengths, and a detector. pro-analytics.netmvpsvktcollege.ac.in

Table 1: UV-Visible Spectrophotometry Parameters for Dye Analysis

ParameterDescriptionTypical Value/Range for Dyes
Wavelength Range The spectral range scanned to find the maximum absorbance.200-800 nm mvpsvktcollege.ac.in
Maximum Absorbance (λmax) The wavelength at which the dye shows the strongest absorbance.~611-614 nm for C.I. Acid Blue 74 (Indigo Carmine) doi.org
Solvent A non-absorbing liquid used to dissolve the sample.Water, Methanol, Acetonitrile scispace.comfda.gov
Path Length (d) The width of the cuvette holding the sample.1 cm (standard) mvpsvktcollege.ac.in

This table provides a general overview of typical parameters used in UV-Visible spectrophotometry for dye analysis.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. photothermal.com It is particularly sensitive to polar functional groups. photothermal.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser) and is more sensitive to non-polar bonds. photothermal.com The combined use of both techniques provides a more complete picture of the molecular structure. kurouskilab.comacs.org For complex molecules, these spectra can reveal the presence of specific chemical bonds and functional groups, aiding in the confirmation of the dye's identity and the characterization of any structural changes or impurities. nih.govnajah.edu Theoretical calculations are sometimes used to help assign the observed vibrational bands to specific molecular motions. kurouskilab.com

Fluorescence Spectroscopy in this compound Research

Fluorescence spectroscopy is a highly sensitive technique that can be used in the analysis of certain dyes. scirp.org This method involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic energy state. The molecule then relaxes back to the ground state by emitting light at a longer wavelength, and this emitted light is measured. scirp.org

Three-dimensional (3D) fluorescence spectroscopy, which plots fluorescence intensity as a function of both excitation and emission wavelengths, can create a unique "fingerprint" for a dye, which can be more discriminating than simple absorption data. scirp.org This technique is sensitive enough to require only very small amounts of the analyte. scirp.org However, the fluorescence of a dye can be influenced by factors such as its concentration, the presence of impurities or degradation products, and the pH of the solution. scirp.orgscirp.org For example, the fluorescence spectrum of an aged sample of C.I. Acid Blue 74 was shown to be different from that of a fresh sample, indicating decomposition. scirp.org

Chromatographic Separation Techniques for this compound and its Degradation Products

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those containing impurities, degradation products, or other dyes. unl.ptuva.nl These methods work by distributing the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its degradation products. unl.ptfabad.org.trphcogj.com HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples. najah.edu In a typical reverse-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. fda.govfabad.org.tr

The separation is achieved by varying the composition of the mobile phase, often using a gradient elution where the solvent strength is changed over time. unl.pt This allows for the separation of compounds with different polarities. unl.pt A diode-array detector (DAD) or a UV-Vis detector is commonly used to monitor the eluting compounds, providing spectral information that aids in their identification. fda.govnajah.edu HPLC methods have been developed to separate this compound (Indigo Carmine) from other dyes and to analyze its degradation products formed under various stress conditions. fabad.org.trphcogj.com For instance, one method used an isocratic elution with a C18 column to resolve a drug and its degradation products. fabad.org.tr

Table 2: Example HPLC Method Parameters for Dye Separation

ParameterDescriptionExample Condition
Column The stationary phase where separation occurs.Reverse-phase C18 uva.nlfabad.org.tr
Mobile Phase The solvent that carries the sample through the column.Acetonitrile and water mixture, sometimes with additives like triethylamine (B128534) or formic acid. unl.ptsielc.com
Elution Mode The method of passing the mobile phase through the column.Isocratic (constant composition) or Gradient (changing composition). unl.ptfabad.org.tr
Detector The device used to detect the separated components.Diode-Array Detector (DAD) or UV-Vis Detector. fda.govnajah.edu
Detection Wavelength The specific wavelength(s) used for monitoring the dye.Monitored at various wavelengths, e.g., 238 nm, 611-614 nm. doi.orgfabad.org.tr

This table presents a generalized example of HPLC conditions that can be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify volatile and semi-volatile degradation products or metabolites of this compound. researchgate.netnih.gov While the dye itself is not typically volatile enough for GC analysis, its smaller breakdown products can be. nih.govuah.edu

In GC-MS, the sample is first vaporized and separated based on boiling point and interaction with the stationary phase in a gas chromatograph. nih.gov The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. shimadzu.com This mass spectrum acts as a molecular fingerprint, allowing for the identification of the compounds by comparing them to spectral libraries. nih.gov For non-volatile metabolites, a derivatization step is often required to make them suitable for GC-MS analysis. nih.govuah.edu This technique has been successfully used to identify smaller organic molecules formed during the degradation of various dyes. researchgate.netspringermedizin.de

Electrochemical Methods for this compound Detection

Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection of dye pollutants due to their inherent advantages, including high sensitivity, rapid response, portability, and cost-effectiveness. researchgate.net These techniques are primarily based on the electrochemical reduction or oxidation of the target analyte at an electrode surface. For azo dyes like this compound, the characteristic azo bond (-N=N-) is electrochemically active and can be reduced, typically producing a well-defined signal in voltammetric and polarographic methods. najah.edu

Various electrochemical techniques have been successfully employed for the determination of related azo dyes. These include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.net DPV and SWV are particularly favored for quantitative analysis due to their enhanced sensitivity and better resolution compared to classical CV. biointerfaceresearch.com For instance, differential pulse-adsorptive cathodic stripping voltammetry (DP-AdCSV) at a hanging mercury drop electrode (HMDE) has been optimized for determining trace amounts of other acid dyes, demonstrating linear calibration graphs in the sub-micromolar concentration ranges. najah.edu

The performance of electrochemical sensors is critically dependent on the electrode material. While bare electrodes like glassy carbon electrodes (GCE) can be used, their sensitivity and selectivity are often limited. acs.org To overcome these limitations, chemically modified electrodes (CMEs) have been extensively developed. These modifications aim to increase the electrode's effective surface area, enhance electron transfer kinetics, and facilitate the preconcentration of the analyte onto the sensor surface. mdpi.com

Common modification materials for detecting azo dyes include:

Carbon Nanomaterials: Multi-walled carbon nanotubes (MWCNTs) and graphene have been widely used to modify electrodes. mdpi.comresearchgate.net Their large surface area and excellent electrical conductivity significantly amplify the electrochemical signal. mdpi.com For example, an acid-functionalized MWCNT-modified GCE demonstrated a greatly enhanced peak current for the oxidation of Ethyl Violet dye compared to the bare GCE. acs.org

Metal Nanoparticles: Gold (Au) and other metal nanoparticles can be incorporated into the electrode matrix to catalyze the electrochemical reaction, thereby improving sensitivity. mdpi.com

Polymers: Conductive polymers or ion-exchange polymers can be coated onto the electrode surface to selectively accumulate charged dye molecules, such as the anionic this compound, leading to lower detection limits. mdpi.com

The table below summarizes the performance of various electrochemical methods used for the determination of analogous azo dyes, which provides a reference for the potential quantification of this compound.

Electrode Type Analytical Technique Target Analyte Linear Range Limit of Detection (LOD) Reference
Hanging Mercury Drop Electrode (HMDE)DP-AdCSVAcid Orange 70.004–0.105 ppm0.002 ppm najah.edu
Multi-Walled Carbon Nanotube (MWCNT) Modified Gold ElectrodeChronoamperometryFolic Acid2 × 10⁻⁸ M to 10⁻⁶ M10⁻⁸ M researchgate.net
HOOC-fCNTs/GCESquare Wave Voltammetry (SWV)Ethyl VioletNot Specified0.36 nM acs.org
Screen-Printed Carbon Electrode (SPCE)Cyclic Voltammetry (CV)AmaranthNot SpecifiedNot Specified biointerfaceresearch.com
Poly(aminosulfonic acid)-modified GCENot SpecifiedSolvent Orange 7Not SpecifiedNot Specified mdpi.com

This table presents data for analogous azo dyes and related compounds to illustrate the capabilities of electrochemical methods, as specific data for this compound is limited.

Development of Advanced Sensor Technologies for Environmental Monitoring

The increasing concern over water contamination by persistent organic pollutants, including synthetic dyes, has spurred the development of advanced sensor technologies for real-time, on-site environmental monitoring. researchgate.net These modern sensors aim to provide rapid, reliable, and cost-effective data, overcoming the limitations of lab-based analytical methods that are often time-consuming and require sophisticated instrumentation. researchgate.net

Electrochemical sensors are at the forefront of this development for monitoring dye pollution. researchgate.net The integration of novel nanomaterials has been a key factor in advancing their capabilities. Nanomaterial-based sensors leverage the unique properties of materials at the nanoscale, such as high surface-area-to-volume ratios and enhanced electrocatalytic activity, to achieve unprecedented sensitivity and selectivity. mdpi.com

Key developments in advanced sensor technology relevant to dye monitoring include:

Nanohybrid Materials: The creation of hybrid or composite materials, such as metal-organic frameworks (MOFs) combined with graphene and gold nanoparticles, can produce synergistic effects. Zr-MOFs, for instance, provide a large, porous surface area for capturing analytes, while gold nanoparticles enhance electron transfer, leading to sensors with wide linear ranges and low detection limits for certain food dyes. mdpi.com

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. researchgate.net Sensors based on MIPs offer high selectivity, akin to natural antibody-antigen systems, and are robust and stable in various environmental conditions. mdpi.comresearchgate.net They represent a significant advancement for creating selective sensors for complex molecules like this compound.

Wearable and Portable Devices: The miniaturization of electrochemical systems has led to the development of portable and even wearable sensors. mdpi.com Screen-printed electrodes, for example, are low-cost, disposable, and can be integrated into portable devices for on-site analysis of water quality. biointerfaceresearch.comresearchgate.net

While these technologies show immense promise, challenges remain, including matrix effects from interfering substances in real environmental samples (e.g., industrial wastewater) and ensuring the long-term stability and reusability of the sensors. mdpi.commdpi.com Future trends point towards the development of multi-modal sensing platforms and the integration of artificial intelligence for more sophisticated data analysis and interpretation. mdpi.com

The following table compares different advanced sensor concepts applicable to environmental monitoring of organic pollutants.

Sensor Technology Sensing Material/Principle Key Features Potential Application Reference
Nanomaterial-Based Electrochemical SensorCarbon Nanotubes, Graphene, Metal NanoparticlesHigh sensitivity, large surface area, enhanced electron transferDetection of trace levels of azo dyes in water researchgate.netmdpi.com
Molecularly Imprinted Polymer (MIP) SensorCustom-synthesized polymers with specific binding sitesHigh selectivity, stability, reusabilitySpecific detection of target pollutants in complex matrices mdpi.comresearchgate.net
Optical Chemical SensorsFluorophore–spacer–receptor systemsWireless operation, fast response timeIn-field analysis of persistent organic pollutants researchgate.net
Wearable Gas Sensors2D Nanostructures, Conductive PolymersPortability, real-time monitoringMonitoring of volatile organic compounds in air mdpi.com

Interactions with Materials and Substrates

Dyeing Mechanisms and Adsorption on Textile Fibers

Acid dyes, including C.I. Acid Violet 74, are anionic and water-soluble, making them suitable for dyeing protein fibers like wool and silk, as well as synthetic fibers such as polyamide (nylon). dynexindustries.commdpi.com The dyeing process relies on the formation of ionic bonds, hydrogen bonds, and van der Waals forces between the dye molecules and the fiber. dynexindustries.comessentialchemicalindustry.org In an acidic dyebath, the amino groups in protein and polyamide fibers become protonated, creating cationic sites that attract the anionic sulfonate groups of the acid dye. mdpi.com

Adsorption Kinetics and Thermodynamics on Protein Fibers (e.g., Wool, Silk)

The adsorption of acid dyes onto protein fibers like wool and silk is a complex process influenced by factors such as pH, temperature, and dye concentration. The dyeing of wool with acid dyes typically occurs in a strongly acidic medium. dyespigments.net The process involves the transfer of dye molecules from the solution to the fiber surface, followed by adsorption and diffusion into the fiber's internal structure. nanochemres.org

Kinetic models are employed to understand the rate of dye adsorption. Studies on similar acid dyes have shown that the pseudo-second-order kinetic model often provides a good fit for the experimental data, suggesting that the rate-limiting step may be a chemical sorption process involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net For instance, the adsorption of metal complex acid dyes on silk was found to follow the pseudo-second-order model. researchgate.net

The adsorption process can also be described by isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. researchgate.netdergipark.org.tr For example, the adsorption of Acid Violet 90 on chitosan (B1678972) beads was best described by the Langmuir model. dergipark.org.tr

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the dyeing process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive). For instance, a study on the adsorption of metal complex acid dyes on silk revealed an exothermic process. researchgate.net

Interaction with Polyamide and Other Synthetic Fibers

This compound is also used for dyeing polyamide fibers like nylon. made-in-china.comtechemi.com The interaction mechanism is similar to that with protein fibers, involving ionic bonding between the dye's anionic groups and the protonated amine end groups of the polyamide fiber in an acidic environment. mdpi.comessentialchemicalindustry.org The dyeing of polyamide fibers can be carried out at higher temperatures compared to wool, without causing fiber degradation. essentialchemicalindustry.org

The fastness properties of acid dyes on nylon can be influenced by various factors. For example, certain chromium-containing acid dyes, like a this compound type, have been shown to stabilize nylon 66 against photochemical degradation. ncl.res.in

Surface Modification of Textiles for Enhanced Dyeing Affinity

To improve the dyeing characteristics of textiles, various surface modification techniques can be employed. Plasma treatment is an environmentally friendly method used to modify the surface of both natural and synthetic fibers. researchgate.netuminho.pt This treatment can introduce functional groups onto the fiber surface, enhancing dye uptake and color fastness. uminho.pt For fibers with low affinity for acid dyes, such as cellulosic fibers (e.g., cotton), surface modification is crucial. One approach involves treating the cotton with agents that introduce cationic sites, thereby enabling the ionic bonding with anionic acid dyes. upc.edu For instance, modifying cotton fiber with cyclodextrins and citric acid has been shown to allow for successful dyeing with acid dyes. upc.edu

Interaction with Polymeric Materials and Composites

This compound can interact with various polymeric materials beyond textile fibers. The nature of this interaction depends on the functional groups present in the polymer. For instance, in the context of dye removal from wastewater, adsorbents based on polymeric composites are often utilized. The adsorption mechanism can involve physical interactions like van der Waals forces and π-π stacking, as well as chemical interactions such as hydrogen bonding and ion exchange. researchgate.net

Polyaniline (PANI) and its composites have been studied for the removal of acid dyes. For example, a polyaniline-coated sawdust composite was used to adsorb Acid Violet 49, a similar acid dye. researchgate.net The interaction is influenced by pH, with higher adsorption often observed at lower pH values where the PANI surface is positively charged. researchgate.net Chitosan, a biopolymer, is another material that can be modified to enhance its interaction with acid dyes. mdpi.com Its amino groups can be protonated in acidic conditions, facilitating the adsorption of anionic dyes. mdpi.com

Photostability and Fastness Properties in Material Science Contexts

The photostability, or light fastness, of a dye is a critical property that determines its durability in various applications. Acid dyes generally exhibit good light fastness but may have poor wash fastness. mdpi.com The fastness properties of C.I. Acid Violet 54 (a related dye) are generally considered good for light, washing, and perspiration. techemi.com

The presence of certain metals in metal-complex acid dyes can improve fastness properties. essentialchemicalindustry.org For example, chromium-complexed dyes often exhibit good light and wash fastness on wool and nylon. sdc.org.uk However, the stability of the dye can be affected by environmental factors and the substrate it is on. Studies on the photodegradation of commercial dyes have shown that their stability can vary significantly. epa.gov The chemical structure of the dye and the presence of additives or other chemicals in the material can influence its degradation pathway. epa.gov

Leaching and Migration Studies in Various Matrices

The leaching or migration of dyes from a material is a significant concern, particularly in applications where the material may come into contact with skin or the environment. Leaching is the process by which a substance is extracted from a solid matrix into a liquid. diva-portal.org In the context of textiles, dye migration can occur during washing, leading to color bleeding and contamination of other fabrics.

The potential for migration is related to the strength of the bond between the dye and the substrate. Since acid dyes are water-soluble, those that are not strongly bound to the fiber can leach out in aqueous environments. mdpi.com The migration of additives from packaging materials into food is a well-studied area and provides a framework for understanding similar processes with dyes in other matrices. researchgate.netnih.gov Factors influencing migration include the nature of the migrating substance, the properties of the matrix, temperature, and the nature of the contacting medium. nih.gov

Interactive Data Table: Adsorption Isotherm and Kinetic Models

Adsorbent/Dye System Best Fit Isotherm Model Best Fit Kinetic Model Maximum Adsorption Capacity (q_max) Key Findings
Acid Violet 90 / Chitosan BeadsLangmuir dergipark.org.tr-26.81 mg/g dergipark.org.trAdsorption is favorable at lower pH. dergipark.org.tr
Acid Violet 90 / Chitosan/Nanoclay BeadsLangmuir dergipark.org.tr-91.74 mg/g dergipark.org.trNanoclay enhances adsorption capacity. dergipark.org.tr
Metal Complex Acid Dyes / SilkLangmuir researchgate.netPseudo-second-order researchgate.net222.2 - 232.5 mg/g researchgate.netDyeing is controlled by ion-exchange. researchgate.net
Acid Violet 17 / BiocharLangmuir acs.org-29 mg/g at 40 °C acs.orgAdsorption is endothermic. acs.org
Crystal Violet / Modified ClayDubinin-Radushkevich uctm.eduPseudo-second-order uctm.edu-Adsorption is a physical, endothermic process. uctm.edu

Computational and Theoretical Studies of C.i. Acid Violet 74

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, most notably those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of dye molecules. researchgate.net These calculations provide a microscopic understanding of a dye's structure, stability, color, and reactivity. For monoazo dyes, these studies often focus on optimizing the molecular geometry to find the most stable conformation and calculating key electronic parameters. researchgate.netchemmethod.com

Detailed research findings from studies on related azo dyes reveal the importance of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, as it correlates with the molecule's stability and the wavelength of maximum absorption (λmax), which determines its color. acs.org

Other calculated parameters, known as global reactivity descriptors, help predict the chemical behavior of the dye. These include:

Electronegativity (χ): Describes the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. acs.org

These descriptors are crucial for understanding interactions with other molecules, such as water, textile fibers, or reactive species involved in degradation processes. researchgate.net For instance, the tautomeric equilibrium between azo and hydrazone forms, which significantly affects the color and properties of many azo dyes, can be investigated using these computational methods. scirp.orgscirp.org Calculations can determine the relative stability of each tautomer, finding that energy differences can be small enough for both forms to coexist. scirp.org

Table 1: Representative Quantum Chemical Parameters Calculated for a Monoazo Dye (Metanil Yellow) using DFT/B3LYP. acs.org
ParameterValueDescription
EHOMO-6.14 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-2.73 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.41 eVLUMO-HOMO energy difference, relates to reactivity
Dipole Moment (μ)10.33 DebyeMeasure of the overall polarity of the molecule
Hardness (η)1.70 eVResistance to deformation of the electron cloud
Softness (σ)0.58 eV-1The reciprocal of hardness
Electrophilicity (ω)5.23 eVGlobal electrophilic nature of the molecule

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of dyes, MD simulations provide invaluable insights into the interactions between a dye molecule and a substrate, such as a textile fiber (e.g., cellulose (B213188), wool, polyamide) or an adsorbent surface. lgu.edu.pkphyschemres.org These simulations can model the adsorption process, revealing the binding affinity and the specific non-covalent forces at play. nih.govkaust.edu.sa

The simulations work by solving Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field (e.g., GAFF, CHARMM). kaust.edu.samdpi.com This allows researchers to observe how a dye molecule approaches, orients itself, and binds to a substrate surface in a solvated environment (typically water).

Key findings from MD simulations on azo dyes include:

Binding Energy: Calculation of the interaction energy between the dye and the substrate, which indicates the strength of the adsorption. Negative values signify a spontaneous and favorable interaction. physchemres.org

Interaction Forces: The primary forces governing dye-substrate interactions are often identified as van der Waals forces, electrostatic interactions, and particularly for aromatic dyes, π-π stacking between the dye's aromatic rings and the substrate. physchemres.org

Conformational Changes: MD simulations can show how the dye molecule and the substrate may change their shape upon binding.

Solvent Effects: The role of water molecules in mediating or hindering the dye-substrate interaction can be explicitly studied. The analysis of radial distribution functions can show how the interaction between water and the dye is affected by the presence of the substrate. physchemres.org

For example, a study on the interaction of an azo dye with a graphene nanosheet showed that π-π stacking between the benzene (B151609) rings of the dye and the graphene surface plays a crucial role in the adsorption process. physchemres.org Another study involving the docking of various azo dyes with enzymes like azoreductase used binding energy calculations to predict which dyes could be effectively degraded. sphinxsai.com A recent study on the molecular interactions of several azo dyes, including Acid Violet 7, with enzymes from Acinetobacter junii used MD simulations to reveal the conformational stabilities of the enzyme-dye complexes. lgu.edu.pk

Table 2: Interaction Energies between Methylene Blue (a cationic dye) and Asphaltene (an adsorbent) from MD Simulations. kaust.edu.sa
Interaction TypeEnergy (kJ/mol)Description
Lennard-Jones (LJ)-280Represents van der Waals forces
Coulomb (Electrostatic)-100Represents electrostatic attraction/repulsion
Total Interaction Energy-380Sum of LJ and Coulomb contributions

Prediction of Degradation Pathways and Intermediates

Computational methods are increasingly used to predict the degradation pathways of azo dyes and identify the resulting intermediate products, which is crucial for assessing the environmental impact of dye-containing wastewater. tandfonline.com These theoretical predictions often complement experimental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). nih.govfrontiersin.org

The degradation of azo dyes typically proceeds through the cleavage of the chromophore, which is responsible for its color. For azo dyes, the most significant reaction is the reductive cleavage of the azo bond (–N=N–). sphinxsai.comacs.org Computational studies, particularly using DFT, can model the reaction mechanisms of degradation processes, such as Advanced Oxidation Processes (AOPs) that involve highly reactive species like hydroxyl radicals (•OH). acs.orgacs.org

By calculating the potential energy surface of the reaction between the dye and a radical species, researchers can identify the most likely sites of attack on the dye molecule. acs.org Fukui indices and Natural Population Analysis can reveal that the azo group is often the most reactive site for radical attack, leading to the breaking of the N=N bond. acs.org This initial cleavage breaks the dye down into smaller aromatic compounds, typically substituted anilines and phenols, which may undergo further oxidation. frontiersin.org

For example, a DFT study on the oxidative degradation of azo dyes confirmed that the reaction pathway involving hydroxyl radical addition to the nitrogen atoms of the azo group, followed by N=N bond cleavage, is energetically more favorable than the cleavage of adjacent C-N bonds. acs.org Experimental studies on the degradation of azo dyes like Reactive Yellow F3R have identified intermediates such as (2Z)-but-2-ene and 1,3,5-triazine, which are then used to propose a complete degradation pathway. frontiersin.org

Table 3: Predicted Degradation Intermediates of Joyfix Red RB (Azo Dye) by Lysinibacillus sphaericus. frontiersin.org
Intermediate CompoundChemical Formula
(methylsulfonyl)benzeneC7H8O2S
phenolC6H6O
buta-1,3-dieneC4H6
1,3,5-triazine-2,4(1H,3H)-dioneC3H3N3O2
nitrobenzeneC6H5NO2

Structure-Property Relationship Modeling for C.I. Acid Violet 74 Performance

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological activity (e.g., toxicity) or physical properties (e.g., dye-fiber affinity, photostability). researchgate.netacs.org For dyes like this compound, these models can predict performance and environmental fate without the need for extensive experimental testing. acs.orgfrontiersin.org

The development of a QSAR/QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest (e.g., dye affinity, degradation rate). frontiersin.org

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., molecular weight, surface area). frontiersin.org

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates a subset of the most relevant descriptors to the experimental property. frontiersin.orgacs.org

Validation: Rigorously testing the model's stability, robustness, and predictive power using internal and external validation techniques. frontiersin.org

Studies on azo dyes have successfully developed QSAR models for various properties. For example, a QSAR study on the affinity of anionic azo dyes for cellulose fiber found that the dye-fiber affinity increases with the electron-donating capacity of the dye molecule. acs.org Another study modeled the removal of 41 different dyes by coagulation and found that molecular weight and surface area were key descriptors in the optimal QSAR model under alkaline conditions. frontiersin.orgfrontiersin.org For photodegradation, descriptors like softness (s) and partial charges on carbon atoms have been identified as crucial for predicting the stability of azo dyes under UV irradiation. researchgate.net These models provide valuable mechanistic insights and can guide the design of new dyes with improved performance and reduced environmental impact.

Table 4: Example of a QSAR Model for Dye Removal Rate (R) by Coagulation. frontiersin.org
Model EquationStatistical Parameters
R = 0.116 * SAA - 0.117 * MW + 67.245R2 = 0.820 (Coefficient of determination)
Q2EXT = 0.817 (External validation)
Where SAA is the approximate surface area and MW is the molecular weight.

Emerging Research Directions and Future Perspectives for C.i. Acid Violet 74

Novel Applications in Advanced Materials and Functional Systems

Beyond its conventional role as a colorant, C.I. Acid Violet 74 is being explored for its potential integration into advanced materials and functional systems, primarily centered around environmental remediation. The dye's chromophoric and chemical structure makes it a target for photocatalytic degradation studies, a process that utilizes light-activated nanomaterials to break down pollutants.

Researchers are investigating the efficacy of various nanocomposites in degrading this compound from aqueous solutions. These advanced materials act as catalysts, accelerating the decomposition of the dye into less harmful substances. Studies have demonstrated the potential of these technologies in wastewater treatment, offering a promising avenue for mitigating the environmental impact of textile effluents. The efficiency of these photocatalytic systems is a key area of investigation, with research focusing on optimizing catalyst composition, particle size, and reaction conditions to achieve maximum degradation rates.

CatalystPollutantDegradation EfficiencyReference
ZnO–Fe3O4 nanoparticlesAcid Violet 794.21%1
Ag–Al2O3 nanocompositesAcid Violet 7High photodegradation1
MnO2 and Fe3O4Acid Violet 7Effective preconcentration1

While the primary focus of current research is on degradation, the inherent properties of this compound could open doors to other functional applications. For instance, its response to specific chemical environments could be harnessed for the development of chemical sensors. Furthermore, the nonlinear optical properties of similar azo dyes are being investigated for their potential use in optical devices, a field that could eventually include this compound. researchgate.net

Integration into Sustainable Chemical Processes and Circular Economy Models

The integration of this compound into sustainable chemical processes and circular economy models is a critical area of ongoing research, driven by the need to minimize waste and reduce the environmental footprint of the textile industry. sustainability-directory.com A key focus is the development of methods to recover and reuse the dye from industrial wastewater and end-of-life textiles.

One promising approach involves the use of adsorbents to capture the dye from effluent streams. Research has shown that materials like fly ash can be used to adsorb Acid Violet 7, with the potential for regeneration and reuse of the adsorbent for multiple cycles. eeer.org This not only cleans the wastewater but also allows for the recovery of the dye, creating a more circular process. The development of highly efficient and easily regenerable adsorbents is a significant goal in this area.

Furthermore, the principles of a circular economy are encouraging a shift in how textiles are designed and manufactured. sustainability-directory.com This includes designing products for easier disassembly and recycling, which would facilitate the recovery of dyes like this compound. Innovations in green chemistry are also being explored to develop more sustainable dyeing processes that use less water and energy and generate less waste. leeds.ac.uk

Cross-Disciplinary Research Synergies for Comprehensive Understanding

A comprehensive understanding of this compound, from its synthesis and application to its environmental fate and potential toxicological effects, necessitates a cross-disciplinary research approach. The complex interactions of this azo dye with biological systems and the environment require collaboration between chemists, toxicologists, environmental scientists, and material scientists. nih.gov

The environmental impact of azo dyes, including their degradation into potentially harmful aromatic amines, is a significant concern. gsconlinepress.comijrrjournal.com Research in this area combines analytical chemistry to identify degradation products with toxicology to assess their biological effects. Understanding the mechanisms of toxicity is crucial for developing safer alternatives and effective remediation strategies.

Moreover, the development of advanced materials for dye degradation and removal is a prime example of cross-disciplinary synergy. Material scientists design and synthesize novel catalysts and adsorbents, while environmental engineers test their efficacy in real-world applications. This collaborative effort is essential for translating laboratory-scale research into practical solutions for wastewater treatment.

Development of Predictive Models for Environmental Impact Assessment

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this endeavor. dntb.gov.ua QSAR models use the chemical structure of a compound to predict its properties, including its toxicity to various organisms. By developing specific QSAR models for this compound and other azo dyes, scientists can estimate their potential ecotoxicity without extensive animal testing. This allows for the early identification of potentially hazardous compounds and can guide the design of safer alternatives.

Life Cycle Assessment (LCA) is another critical predictive tool. LCA provides a holistic view of the environmental impacts of a product throughout its entire lifecycle, from raw material extraction to end-of-life disposal. ethz.ch For this compound, an LCA would consider the environmental burdens associated with its chemical synthesis, its application in dyeing processes (including water and energy consumption), and its fate in the environment after disposal. ethz.ch Such assessments can identify the most significant environmental "hotspots" in the dye's lifecycle and inform the development of more sustainable practices.

Mathematical modeling is also being employed to predict the degradation of azo dyes under various conditions. hibiscuspublisher.com These models can help optimize the performance of wastewater treatment processes and predict the fate of the dye in different environmental compartments.

Predictive ModelApplication for this compoundKey Insights
QSAR Ecotoxicity predictionEstimation of potential harm to aquatic organisms based on molecular structure.
LCA Cradle-to-grave environmental impactIdentification of major environmental burdens throughout the dye's lifecycle.
Degradation Modeling Optimizing treatment processesPrediction of dye removal efficiency under different operational parameters.

By combining these predictive modeling approaches, researchers can build a comprehensive picture of the environmental profile of this compound, paving the way for more informed decision-making and the development of a more sustainable chemical industry.

Q & A

Q. How can researchers ensure the accuracy of quantum yield measurements for this compound in photochemical studies?

  • Methodological Answer : Calibrate radiometers with standard actinometers (e.g., ferrioxalate). Use monochromatic light sources and integrate sphere setups to minimize scattering artifacts. Replicate measurements across independent labs to confirm precision (±5% error margin) .

Ethical & Reporting Standards

Q. What ethical considerations apply when publishing environmental risk assessments of this compound?

  • Methodological Answer : Disclose funding sources and potential conflicts of interest. Follow ACS Inclusivity Style Guide for demographic reporting in ecotoxicology studies. Share raw data via repositories (e.g., Zenodo) to enable independent verification .

Q. How should supplementary materials be structured to support reproducibility in this compound research?

  • Methodological Answer : Provide stepwise synthesis protocols, raw spectral data (e.g., .jdx files), and computational input files. Use hyperlinked references in the main text and adhere to journal-specific formatting (e.g., SI numbering, ≤15-word titles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.